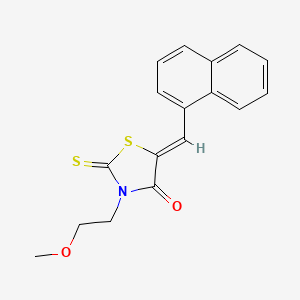![molecular formula C16H12Cl3N3O2S B4681767 4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4681767.png)
4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide, also known as CC-115, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various diseases.
Mécanisme D'action
4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is a dual inhibitor of class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. By inhibiting these pathways, this compound can disrupt the signaling cascades that promote disease progression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in autoimmune disorders, and prevent fibrosis in animal models. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is its dual inhibition of PI3K and mTOR signaling pathways, which can provide a more comprehensive approach to treating diseases that involve these pathways. However, one limitation of this compound is its potential toxicity, which requires careful monitoring in lab experiments.
Orientations Futures
For 4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide research include clinical trials for various diseases, optimization of dosing and delivery methods, and identification of biomarkers for patient selection and monitoring. In addition, further studies are needed to investigate the potential side effects and long-term safety of this compound.
Applications De Recherche Scientifique
4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and fibrosis. In preclinical studies, this compound has shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in autoimmune disorders, and prevent fibrosis in animal models.
Propriétés
IUPAC Name |
4-chloro-N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2S/c17-12-5-7-13(8-6-12)25(23,24)21-16-15(19)10-22(20-16)9-11-3-1-2-4-14(11)18/h1-8,10H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPHQNPSXQLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[acetyl(3-acetyl-2-methyl-1-benzofuran-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B4681693.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4681694.png)
![N-[3-(2-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4681707.png)


![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4681724.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4681728.png)
![ethyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681736.png)
![N-(4-methylcyclohexyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4681739.png)

![ethyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4681754.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)

![2-(4-methylphenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4681782.png)